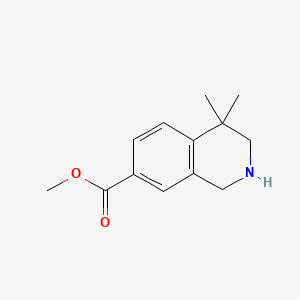

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl ester group at the 7th position and two methyl groups at the 4th position. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.

作用機序

Target of Action

Similar compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq) have been found to interact with dopaminergic neurons .

Mode of Action

It’s worth noting that 1metiq, a related compound, has been reported to demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

Biochemical Pathways

Related compounds like 1metiq have been associated with the dopaminergic system .

Result of Action

Related compounds like 1metiq have been reported to have neuroprotective effects .

Action Environment

It’s worth noting that the compound is shipped at room temperature, suggesting that it may be stable under normal environmental conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline core. The specific conditions for this synthesis may vary, but common reagents include methanesulfonic acid and methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

科学的研究の応用

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly neurodegenerative disorders.

類似化合物との比較

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the ester group at the 7th position.

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the methyl ester group.

6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups at the 6th and 7th positions instead of the ester group.

Uniqueness

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is unique due to the presence of the methyl ester group at the 7th position, which can influence its chemical reactivity and biological activity

生物活性

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (MDTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. This class is known for its diverse biological activities, particularly in neuropharmacology and cancer treatment. This article provides a detailed overview of the biological activity of MDTHIQ, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MDTHIQ can be characterized by its molecular formula C13H17NO2 and a unique structure that includes a tetrahydroisoquinoline core with a carboxylate group at the 7-position. The presence of methyl groups at the 4-position enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Neuroprotective Effects

Research indicates that MDTHIQ exhibits significant neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly by influencing dopamine and serotonin pathways. A study demonstrated that MDTHIQ can reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit apoptosis in neural cells was also noted, suggesting its potential in treating neurodegenerative disorders.

Anticancer Activity

MDTHIQ has shown promising results in various cancer models. In vitro studies revealed that it possesses cytotoxic effects against several cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Cytotoxic Effects of MDTHIQ on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| PC3 | 12.5 | Cell cycle arrest |

| HepG2 | 18.0 | Oxidative stress |

The biological activities of MDTHIQ can be attributed to its interaction with various molecular targets:

- Dopamine Receptors : MDTHIQ has been shown to act as a partial agonist at dopamine D2 receptors, which may contribute to its neuroprotective effects.

- Apoptosis Pathways : It activates caspases and alters Bcl-2 family protein expressions, leading to programmed cell death in cancer cells.

- Antioxidant Properties : The compound exhibits significant antioxidant activity by scavenging free radicals and enhancing endogenous antioxidant defenses.

Case Studies

- Neuroprotection in Animal Models : In a study using mice models of Parkinson's disease, treatment with MDTHIQ resulted in decreased motor deficits and improved dopaminergic neuron survival compared to control groups. This suggests a protective effect against neurodegeneration.

- In Vitro Cancer Studies : A series of experiments conducted on MCF-7 breast cancer cells showed that MDTHIQ not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis after 48 hours of exposure.

特性

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-6-9(12(15)16-3)4-5-11(10)13/h4-6,14H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAJTDDFQDJQIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745263 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203684-64-3 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。